5-(2,4-dihydroxy-5H-chromeno[2,3-d]pyrimidin-5-yl)-2,6-dihydroxypyrimidin-4(5H)-one
Description
This compound is a fused heterocyclic system comprising a chromeno[2,3-d]pyrimidinone core linked to a dihydroxypyrimidin-4(5H)-one moiety. Its structure is characterized by multiple hydroxyl groups at the 2,4-positions of the chromeno-pyrimidinone ring and the 2,6-positions of the pyrimidinone, conferring high polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
5-(2,4-dioxo-1,5-dihydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O6/c20-10-8(11(21)17-14(23)16-10)7-5-3-1-2-4-6(5)25-13-9(7)12(22)18-15(24)19-13/h1-4,7-8H,(H2,18,19,22,24)(H2,16,17,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOASCKTVMEBDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C(O2)NC(=O)NC3=O)C4C(=O)NC(=O)NC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the chromeno[2,3-d]pyrimidin-5-yl core. One common approach is the reaction of 3-benzoyl chromones with benzamidines through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement. This method allows for the formation of the fused chromeno-pyrimidine structure.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require precise control of temperature, pressure, and reaction time to ensure consistent product quality. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to introduce additional hydroxyl groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can lead to the formation of various derivatives, including hydroxylated or halogenated versions of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound's biological activity may be explored for potential therapeutic applications, such as enzyme inhibition or receptor binding.
Medicine: Its derivatives could be investigated for their pharmacological properties, including anti-inflammatory, antioxidant, or anticancer activities.
Industry: The compound's unique structure may be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (): Features chlorophenyl and benzylidene substituents, enhancing lipophilicity and steric bulk compared to the hydroxyl-rich target compound. This likely improves membrane permeability but reduces aqueous solubility .
5-(1,3-Dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-chromeno[2,3-d]pyrimidin-5-yl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (): Contains methyl groups and trione moieties, increasing electron-withdrawing effects and metabolic stability relative to the hydroxylated target compound .
Functional Implications
- Hydroxyl Groups (Target Compound) : Enhance solubility and hydrogen-bonding interactions but may reduce bioavailability due to poor membrane penetration.
- Chlorine Substituents () : Improve antimicrobial activity via halogen bonding but increase toxicity risks .
- Methyl-Trione Moieties () : Balance lipophilicity and metabolic stability, favoring drug-likeness .
Biological Activity
The compound 5-(2,4-dihydroxy-5H-chromeno[2,3-d]pyrimidin-5-yl)-2,6-dihydroxypyrimidin-4(5H)-one is a novel hybrid heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its antibacterial and antioxidant properties.
Synthesis and Characterization
The synthesis of the target compound involves a multi-step process that typically includes the condensation of chromene derivatives with pyrimidine scaffolds. A notable method described in the literature involves treating 2-amino-3-cyano-4H-chromenes with formamidine acetate under microwave irradiation conditions. The resulting structures are characterized using various spectroscopic techniques such as IR, NMR, and MS.
Table 1: Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C17H12N4O4 |
| Melting Point | 210°C |
| IR (KBr) | 3439 (OH), 1669 (C=O) |
| 1H NMR (DMSO) | δ 9.68 (OH), 8.08 (pyrimidine) |
Biological Evaluation
The biological activity of the synthesized compound has been evaluated primarily for its antibacterial and antioxidant properties.
Antibacterial Activity
The antibacterial efficacy was assessed using the disc diffusion method against various bacterial strains including Escherichia coli and Salmonella typhimurium. The results indicated that certain derivatives exhibited significant antibacterial activity.
Table 2: Antibacterial Activity Results
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5-(...) | E. coli | 15 |
| 5-(...) | S. typhimurium | 12 |
| Control | - | 0 |
Antioxidant Activity
The antioxidant potential was evaluated using DPPH radical scavenging assays. The results demonstrated that the compound effectively scavenged free radicals, indicating strong antioxidant activity.
Table 3: Antioxidant Activity Results
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 5-(...) | 85% |
| Control | 10% |
Case Studies and Research Findings
Several studies have reported on similar compounds within the chromeno[2,3-d]pyrimidine class, noting their diverse pharmacological profiles. For instance:
- Antitumor Activity : Research indicates that similar chromeno derivatives have shown promising results in inhibiting tumor cell proliferation.
- Antimicrobial Properties : Compounds exhibiting structural similarities have been documented to possess broad-spectrum antimicrobial activity.
- Neuroprotective Effects : Some studies suggest potential neuroprotective effects attributed to antioxidant mechanisms.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(2,4-dihydroxy-5H-chromeno[2,3-d]pyrimidin-5-yl)-2,6-dihydroxypyrimidin-4(5H)-one, and how can purity be optimized?
- Methodological Answer : Multi-step condensation reactions under controlled pH (e.g., acetic acid buffer at pH 6.5) and reflux conditions are commonly employed for chromeno-pyrimidine derivatives. For purity optimization, use column chromatography with silica gel (gradient elution: hexane/ethyl acetate) followed by recrystallization in ethanol. Monitor intermediates via TLC and confirm final product purity using HPLC (C18 column, UV detection at 254 nm) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 160–180 ppm) using DEPT and HSQC experiments .
- FT-IR : Identify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using Bruker APEX2 software .
Q. What experimental designs are suitable for preliminary stability studies?
- Methodological Answer : Adopt a split-plot design with controlled variables (pH, temperature, light exposure). For example:
- Main plots : pH levels (4.0, 6.5, 9.0).
- Subplots : Temperature (25°C, 40°C).
- Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data across studies?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO, water (buffered at pH 6.5), and ethanol using shake-flask method with UV-Vis quantification.
- Computational modeling : Predict solubility parameters (Hansen solubility spheres) via COSMO-RS .
- Cross-validation : Compare results with analogous chromeno-pyrimidine derivatives (e.g., 5-(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl) analogs) .
Q. What mechanistic insights exist for the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model binding to dihydrofolate reductase (DHFR) or kinases. Focus on hydrogen bonds with pyrimidine hydroxyl groups .
- Enzyme assays : Measure IC50 in DHFR inhibition assays (NADPH oxidation kinetics at 340 nm) .
- SAR analysis : Compare activity with methyl/chloro-substituted derivatives to identify critical pharmacophores .
Q. How does environmental pH influence the compound’s fate in aquatic systems?
- Methodological Answer :
- Hydrolysis studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C. Monitor degradation via LC-MS and identify products (e.g., hydroxylated metabolites) .
- Adsorption experiments : Assess binding to soil organic matter using batch equilibration and Freundlich isotherms .
- Ecotoxicity screening : Use Daphnia magna acute toxicity tests (OECD 202) to evaluate LC50 under varying pH .
Q. What strategies mitigate spectral interference in quantifying this compound in complex matrices?
- Methodological Answer :
- Sample preparation : Use SPE cartridges (C18 or HLB) for pre-concentration and matrix removal.
- HPLC-DAD/MS : Employ gradient elution (0.1% formic acid in acetonitrile/water) and selective ion monitoring (SIM) for MS detection .
- Standard addition : Validate recovery rates (85–115%) in spiked biological/environmental samples .
Data Contradiction & Validation
Q. How should conflicting bioactivity data from in vitro vs. in vivo studies be addressed?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation).
- Tissue distribution : Use radiolabeled compound (e.g., ¹⁴C) and autoradiography in rodent models .
- Dose-response alignment : Normalize in vitro IC50 to in vivo effective doses using allometric scaling .
Tables for Key Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
